1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a complex organic compound with a molecular formula of C24H37N3O2S . This compound features a thiourea group attached to a chromen-7-yl moiety, which is known for its diverse biological activities. The chromen-7-yl group is a derivative of coumarin, a naturally occurring compound with significant pharmacological properties .
Preparation Methods
The synthesis of 1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by the reaction with various sodium azides . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication . Additionally, the thiourea group can interact with various proteins, disrupting their normal function and leading to cell death in bacteria and cancer cells .
Comparison with Similar Compounds
1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be compared with other coumarin derivatives and thiourea compounds:
Properties
IUPAC Name |
1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2S/c1-5-7-9-13-27(14-10-8-6-2)17-19(4)25-24(30)26-20-11-12-21-18(3)15-23(28)29-22(21)16-20/h11-12,15-16,19H,5-10,13-14,17H2,1-4H3,(H2,25,26,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJIJTFBWHAZED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)CC(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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